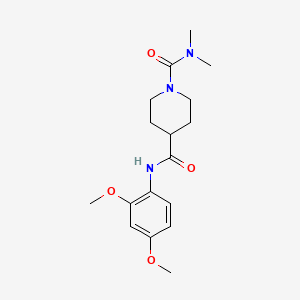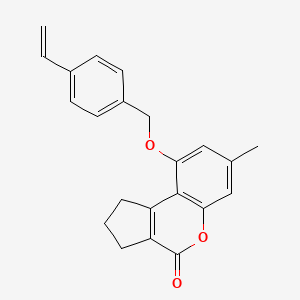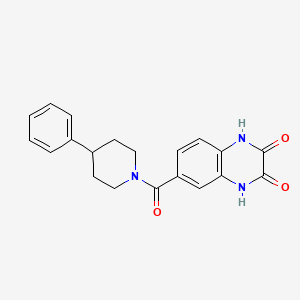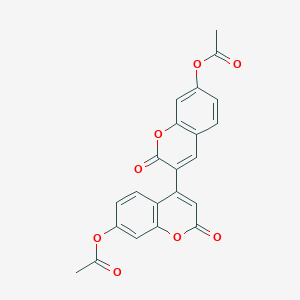methanone](/img/structure/B11152609.png)
[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-phenylpiperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C28H27N3O3 and a molecular weight of 453.5323 . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone typically involves a multi-step process. One common method includes the use of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents. The synthesis proceeds through a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often quinoline and tetrahydroquinoline derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone can be compared with other similar compounds, such as:
- 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone lies in its potent biological activities and its potential as a therapeutic agent.
Properties
Molecular Formula |
C28H27N3O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H27N3O3/c1-33-26-13-12-20(18-27(26)34-2)25-19-23(22-10-6-7-11-24(22)29-25)28(32)31-16-14-30(15-17-31)21-8-4-3-5-9-21/h3-13,18-19H,14-17H2,1-2H3 |
InChI Key |
YRIIYANKFFABBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152560.png)

![N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11152568.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11152580.png)
![isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate](/img/structure/B11152585.png)

![2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid](/img/structure/B11152598.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11152607.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11152610.png)
![2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11152616.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152625.png)
